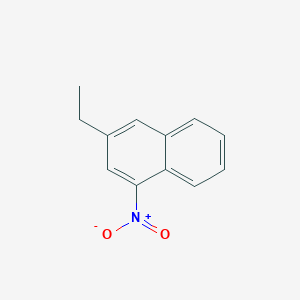
3-Ethyl-1-nitronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1-nitronaphthalene is an organic compound belonging to the class of nitroaromatic compounds. It is a derivative of naphthalene, where an ethyl group is attached to the third carbon and a nitro group is attached to the first carbon of the naphthalene ring. Nitroaromatic compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-nitronaphthalene typically involves the nitration of 3-ethylnaphthalene. The nitration process is an aromatic electrophilic substitution reaction where the nitronium ion (NO₂⁺) acts as the electrophile. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and advanced monitoring systems helps in maintaining the desired reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-1-nitronaphthalene undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: The nitro group can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate, chromic acid.
Substitution: Nucleophiles like hydroxide ions, alkoxide ions.
Major Products Formed:
Reduction: 3-Ethyl-1-aminonaphthalene.
Oxidation: 3-Ethyl-1-naphthoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Ethyl-1-nitronaphthalene primarily involves its interactions with biological molecules through its nitro and ethyl groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Vergleich Mit ähnlichen Verbindungen
1-Nitronaphthalene: Similar structure but lacks the ethyl group.
2-Nitronaphthalene: Nitro group positioned at the second carbon.
2-Methyl-1-nitronaphthalene: Methyl group instead of ethyl group at the third carbon.
Uniqueness: 3-Ethyl-1-nitronaphthalene is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical and physical properties. The ethyl group increases the compound’s hydrophobicity, while the nitro group provides reactivity towards reduction and substitution reactions. This combination of properties makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Eigenschaften
Molekularformel |
C12H11NO2 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
3-ethyl-1-nitronaphthalene |
InChI |
InChI=1S/C12H11NO2/c1-2-9-7-10-5-3-4-6-11(10)12(8-9)13(14)15/h3-8H,2H2,1H3 |
InChI-Schlüssel |
CGYWBTUTXWZDSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=CC=CC=C2C(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




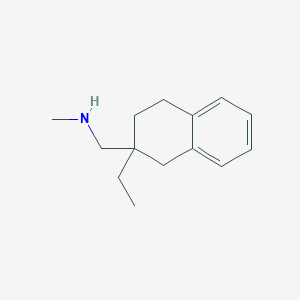
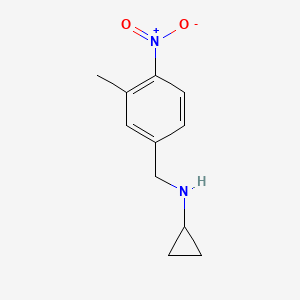



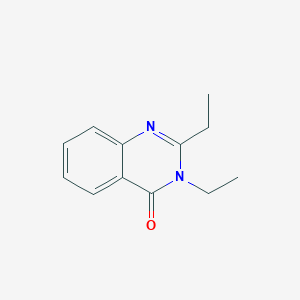
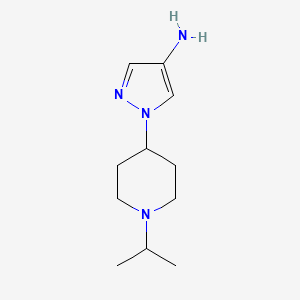

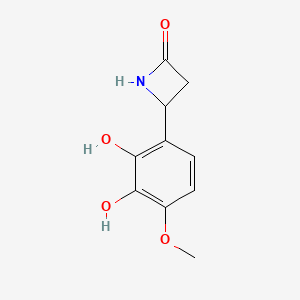


![4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11897037.png)
